molecular formula C14H18FNO3 B7560250 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid

3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid

Cat. No. B7560250
M. Wt: 267.30 g/mol
InChI Key: DMPYJEQSQZNQPW-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid, also known as FMBA, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to modulate the activity of ion channels and receptors involved in pain perception and seizure activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid is its potential as a lead compound for the development of new drugs. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases and conditions. However, one of the limitations of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid is its relatively low potency, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for the study of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid. One area of interest is the development of more potent analogs of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid with improved pharmacological properties. Another area of interest is the investigation of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid's potential as a treatment for neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid and its effects on the GABAergic system.

Synthesis Methods

The synthesis of 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid involves the reaction of 4-fluoro-3-methylbenzoic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with 2-bromoacetic acid to yield 3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid.

properties

IUPAC Name

3-[(4-fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(2)16(7-6-13(17)18)14(19)11-4-5-12(15)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPYJEQSQZNQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(CCC(=O)O)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid

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